2-(2-Aminoethoxy)anisole-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

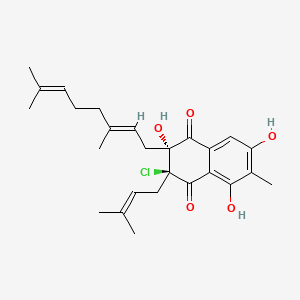

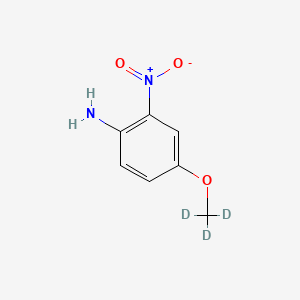

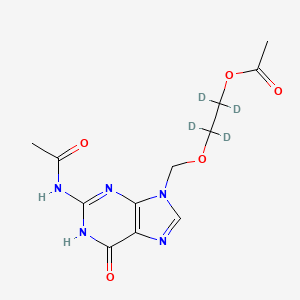

“2-(2-Aminoethoxy)anisole-d3” is a compound with the molecular formula C9H13NO2 . It is also known by other names such as “2-[2-(trideuteriomethoxy)phenoxy]ethanamine” and "2-(2-(Methoxy-d3)phenoxy)ethan-1-amine" . The compound appears as a light-yellow oil .

Molecular Structure Analysis

The molecular weight of “this compound” is 170.22 g/mol . The compound has a complex structure with a variety of computed descriptors. For instance, its IUPAC name is “2-[2-(trideuteriomethoxy)phenoxy]ethanamine” and its InChI is "InChI=1S/C9H13NO2/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-5H,6-7,10H2,1H3/i1D3" .Physical and Chemical Properties Analysis

“this compound” has several computed properties. It has a molecular weight of 170.22 g/mol, an XLogP3 of 0.7, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 4, an exact mass of 170.113458895 g/mol, and a topological polar surface area of 44.5 Ų .科学的研究の応用

Magnetic Anisotropy and Single Molecule Magnet Behavior

Research on the magnetic anisotropy of pentacoordinate trigonal bipyramidal Co(II) complexes has been conducted to understand their magnetic properties. This includes studies on how these complexes exhibit Ising-type anisotropy, which is crucial for developing magnetic materials with specific directional properties. The findings suggest that the ligand environment significantly influences the magnetic behavior of these complexes, providing insights into designing materials with desired magnetic properties (Ruamps et al., 2014).

Hydrodeoxygenation of Anisole

The selective vapor-phase hydrodeoxygenation of anisole to benzene using molybdenum carbide catalysts has been explored. This process is significant for the conversion of lignin-derived bio-oils into valuable chemicals and fuels. The research demonstrates a high selectivity for C-O bond cleavage, indicating the potential for efficient bio-oil upgrading processes (Lee et al., 2014).

Structural Elucidation of Antioxidant Compounds

Studies on aminoethylcysteine ketimine decarboxylated dimer and its interaction with peroxynitrite aim to elucidate the structure of the oxidation product. This research contributes to understanding the antioxidant properties of natural sulfur compounds, which could be relevant in designing compounds with enhanced stability and reactivity for various applications (Mannina et al., 2004).

Catalytic Hydrodeoxygenation for Lignin Model Compounds

Investigations into the catalytic hydrodeoxygenation of anisole, a lignin model compound, over supported nickel catalysts highlight the process's efficiency in oxygen removal. This research is pivotal for advancing the conversion of lignin into biofuels and chemicals, providing insights into the mechanisms and catalysts that facilitate the deoxygenation process (Jin et al., 2014).

特性

IUPAC Name |

2-[2-(trideuteriomethoxy)phenoxy]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-5H,6-7,10H2,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKJRKLKVCHMWLV-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=CC=C1OCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675580 |

Source

|

| Record name | 2-{2-[(~2~H_3_)Methyloxy]phenoxy}ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189881-28-4 |

Source

|

| Record name | 2-{2-[(~2~H_3_)Methyloxy]phenoxy}ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[1,3-dioxolane-4,2-[7]oxabicyclo[4.1.0]heptane] (9CI)](/img/no-structure.png)